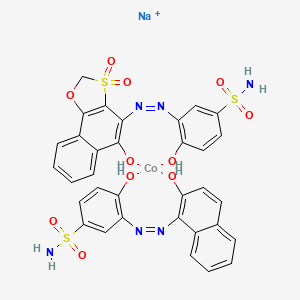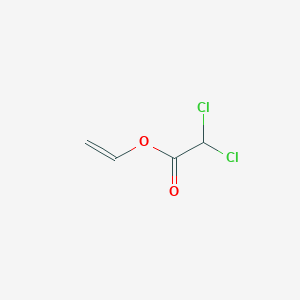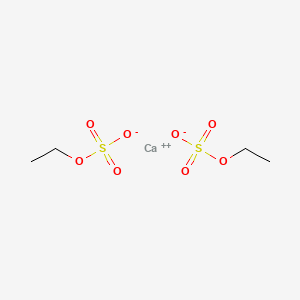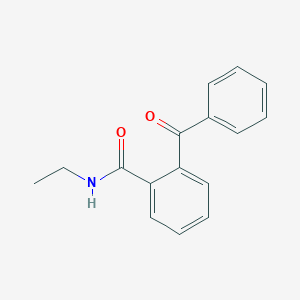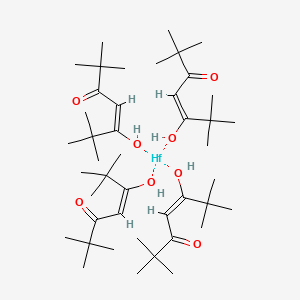
Hafnium (2,2,6,6-tetramethyl-3,5-heptanedionate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hafnium (2,2,6,6-tetramethyl-3,5-heptanedionate) is a coordination complex of hafnium with the ligand 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and is often used in various scientific research applications, including catalysis and material science.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of hafnium chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction typically requires heating to facilitate the formation of the complex.
Industrial Production Methods: In an industrial setting, the production of Hafnium (2,2,6,6-tetramethyl-3,5-heptanedionate) involves large-scale reactions using similar methods to those described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions: Hafnium (2,2,6,6-tetramethyl-3,5-heptanedionate) can undergo various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Various nucleophiles and electrophiles can be used to substitute ligands in the complex.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hafnium oxides, while reduction reactions can produce hafnium hydrides.
科学研究应用
Hafnium (2,2,6,6-tetramethyl-3,5-heptanedionate) is widely used in scientific research due to its stability and versatility. It is employed in catalysis, where it serves as a precursor for catalysts used in organic synthesis and polymerization reactions. Additionally, it is used in material science for the development of advanced materials with unique properties.
作用机制
The mechanism by which Hafnium (2,2,6,6-tetramethyl-3,5-heptanedionate) exerts its effects involves its ability to form stable complexes with various ligands. These complexes can act as catalysts, facilitating chemical reactions by lowering activation energies and stabilizing transition states. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with metal centers and organic substrates.
相似化合物的比较
Zirconium (2,2,6,6-tetramethyl-3,5-heptanedionate)
Titanium (2,2,6,6-tetramethyl-3,5-heptanedionate)
Hafnium (2,2,6,6-tetramethyl-3,5-heptanedionate) dihydride
属性
分子式 |
C44H80HfO8 |
|---|---|
分子量 |
915.6 g/mol |
IUPAC 名称 |
hafnium;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/4C11H20O2.Hf/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7,12H,1-6H3;/b4*8-7+; |
InChI 键 |
ZRECPNBYWRZCRC-PWZAMCFKSA-N |
手性 SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.[Hf] |
规范 SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Hf] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


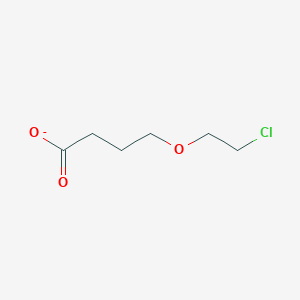
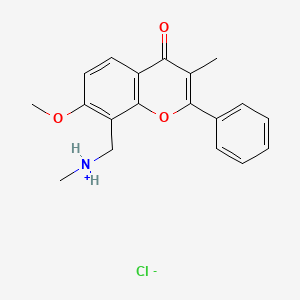
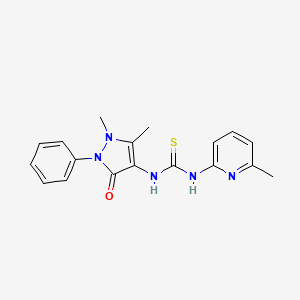
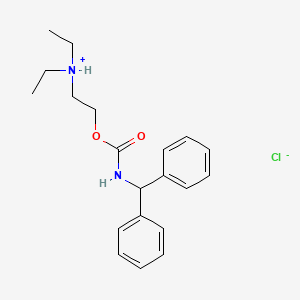
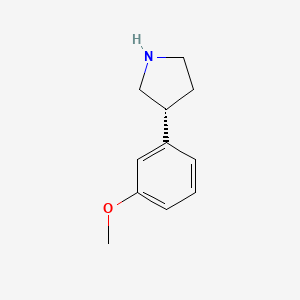
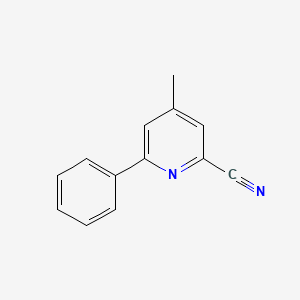
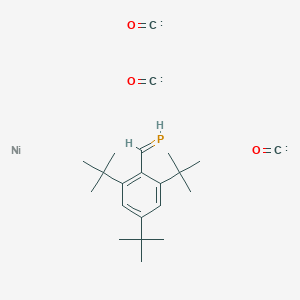
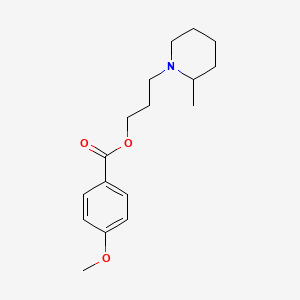
![Tert-butyl2,2-dimethyl-4-{[(trifluoromethyl)sulfonyl]oxy}quinoline-1(2H)-carboxylate](/img/structure/B15348122.png)
![tert-butyl 4-[3-(2,2,2-trifluoroethoxy)phenyl]piperazine-1-carboxylate](/img/structure/B15348124.png)
